molecular formula C8H9NO3 B080942 o-Hydroxyphenyl methylcarbamate CAS No. 10309-97-4

o-Hydroxyphenyl methylcarbamate

Cat. No.: B080942
CAS No.: 10309-97-4
M. Wt: 167.16 g/mol
InChI Key: CEHPRGMPLPBMLL-UHFFFAOYSA-N
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Description

O-Hydroxyphenyl methylcarbamate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

10309-97-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(2-hydroxyphenyl) N-methylcarbamate

InChI

InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11)

InChI Key

CEHPRGMPLPBMLL-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC=C1O

Canonical SMILES

CNC(=O)OC1=CC=CC=C1O

10309-97-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

155 g of gaseous methylamine were fed into a solution of 680 g of pyrocatechol carbonate and 555 g of triethylamine in 2.5 liters of methylene chloride at 5° C., with vigorous stirring. 500 g of 36% strength hydrochloric acid were then added and the product was filtered off with suction and washed with water. 801 g (96% of the expected amount) of pyrocatechol methylcarbamate of melting point 125° C. were obtained.
Quantity
155 g
Type
reactant
Reaction Step One
Name
pyrocatechol carbonate
Quantity
680 g
Type
reactant
Reaction Step Two
Quantity
555 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In fact, the reaction of pyrocatechol carbonate with methylamine in the presence of not less than 1 mol equivalent of the abovementioned secondary amines gives pyrocatechol monomethylcarbamate in a yield of 98-99%. The subsequent reaction of the reaction mixture with 1,2-dichloroethyl methyl ether in turn takes place with a yield of above 90%. Compared with the reaction with tertiary amines, the conversion takes place substantially more rapidly (on the bas-is of experience, from eight to ten times faster) and with better selectivity, and consequently a purer and more stable end product is obtained.
Name
pyrocatechol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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